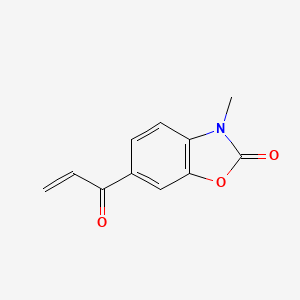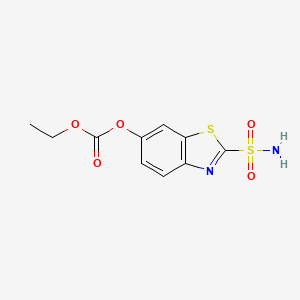
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate
Vue d'ensemble
Description
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is an organic compound that is primarily used as a photoinitiator in various applications. It is a derivative of 4-aminobenzoate and is known for its strong estrogenic activity. This compound finds significant use in ultraviolet filters in sunscreens, UV-curing coatings, and inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate can be synthesized through the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of unsaturated prepolymers.
Biology: Employed in cell encapsulation applications due to its photoinitiating properties.
Medicine: Acts as an active pharmaceutical ingredient intermediate.
Industry: Utilized in UV-curing coatings and inks
Mécanisme D'action
The mechanism of action of Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process in UV-curing applications. The compound’s strong estrogenic activity is attributed to its ability to interact with estrogen receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares similar photoinitiating properties but differs in its molecular structure.
2-(Dimethylamino)ethyl 4-aminobenzoate: Used in the synthesis of acridine-triazenes, which have promising DNA-binding properties
Uniqueness
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is unique due to its dual functionality as a photoinitiator and its strong estrogenic activity. This combination of properties makes it particularly valuable in applications requiring both photochemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
ethyl 4-[2-(dimethylamino)ethylamino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)11-5-7-12(8-6-11)14-9-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
Clé InChI |
MGDUFQVAXRHOEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCCN(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8365763.png)



![tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate](/img/structure/B8365810.png)
![2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B8365814.png)

![4-[5-(1-Methyl-2-pyrrolidinyl)-3-pyridinyl]phenol](/img/structure/B8365818.png)


![4-[4-(Phenylsulfanyl)phenyl]butanoic acid](/img/structure/B8365851.png)

![2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol](/img/structure/B8365865.png)

